Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an ethyl ester and a 2-oxoethyl group, which is further substituted with a 2,4-dihydroxy-3-methylphenyl moiety. The presence of multiple functional groups makes this compound versatile for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-17(22)12-6-8-18(9-7-12)10-15(20)13-4-5-14(19)11(2)16(13)21/h4-5,12,19,21H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGUCWREJGOHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)C2=C(C(=C(C=C2)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328751 | |
| Record name | ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887209-38-3 | |
| Record name | ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via an acylation reaction using an appropriate acylating agent like acetyl chloride.
Substitution with the 2,4-Dihydroxy-3-Methylphenyl Moiety: This step involves a nucleophilic substitution reaction where the 2,4-dihydroxy-3-methylphenyl group is introduced using a suitable nucleophile.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperidine-4-carboxylate: Lacks the methyl group on the phenyl ring.
Mthis compound: Has a methyl ester instead of an ethyl ester.
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Biological Activity
Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate (CAS No. 887209-38-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H23NO5
- Molecular Weight : 319.37 g/mol
The structure features a piperidine ring substituted with a carboxylate group and a phenolic moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms, including:
- Calcium Channel Modulation : Analogous compounds have shown inhibitory activity against T-type calcium channels, which are crucial in regulating various physiological processes such as muscle contraction and neurotransmitter release .
- Antimicrobial Activity : Piperidine derivatives have been studied for their antibacterial and antifungal properties. The presence of hydroxyl and methyl groups in the phenolic structure enhances their interaction with microbial membranes, leading to cell death .
Antimicrobial Activity
A comparative analysis of various piperidine derivatives reveals that this compound exhibits promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant effectiveness against common pathogens:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Ethyl 1-[...]-4-carboxylate | Not yet determined | TBD |
Case Studies
- In Vivo Studies : A study evaluated the antihypertensive effects of structurally related piperidine derivatives in spontaneously hypertensive rats. The results indicated a significant reduction in blood pressure without inducing reflex tachycardia, suggesting a favorable safety profile for cardiovascular applications .
- Antifungal Efficacy : In vitro assays demonstrated that certain piperidine derivatives exhibit potent antifungal activity against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL, showcasing their therapeutic potential in treating fungal infections .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A common approach involves:
Amide coupling : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents in dry acetonitrile (CH₃CN) .
Functionalization : React intermediates with substituted aryl groups under controlled pH and temperature to minimize side products.
- Optimization Tips :
- Maintain anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Use catalytic amounts of triethylamine (TEA) to neutralize HCl byproducts.
- Monitor reaction progress via TLC or HPLC to isolate high-purity fractions.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the piperidine ring conformation and substituent positions (e.g., dihydroxy-methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the piperidine-carboxylate core .
Q. How can researchers verify the purity of this compound for in vitro assays?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol-water gradient (65:35) and UV detection at 254 nm to assess purity (>98% recommended) .
- Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (e.g., C₁₉H₂₇N₃O₇ requires 55.73% C, 6.60% H, 10.26% N) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs. Focus on the 2,4-dihydroxy-3-methylphenyl moiety as a potential pharmacophore .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and hydrogen-bond occupancy .
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer :
- Mercury Software : Compare experimental crystal structures (via CCDC databases) with DFT-optimized geometries. Discrepancies in dihedral angles (e.g., piperidine ring puckering) may indicate conformational flexibility in solution vs. solid state .
- Validation : Cross-reference NMR coupling constants (e.g., J-values for axial/equatorial protons) with X-ray torsion angles .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IC columns with hexane:isopropanol (90:10) to separate enantiomers during intermediate stages .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
